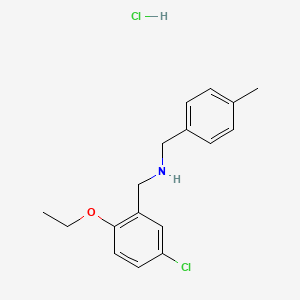

![molecular formula C17H19N5O2 B5439956 2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5439956.png)

2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide” belongs to a class of compounds known as [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are interesting and have been studied due to their valuable biological properties .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved under green chemistry conditions via a multicomponent reaction . Another method involves the use of a Biginelli-like multicomponent reaction .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is characterized by a fused triazole and pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines are typically multicomponent reactions .科学研究应用

Medicinal Chemistry and Antiviral Agents

TZP is a privileged structure in medicinal chemistry, particularly for designing and synthesizing novel anti-infective agents. Researchers have focused on TZP-based compounds as inhibitors of RNA viruses, including influenza virus (IV). Notably, TZP analogues have been explored for their ability to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunit interaction . These compounds hold promise as potential antiviral agents.

Antibacterial Activity

While TZP’s primary focus has been on antiviral applications, recent studies have also investigated its antibacterial properties. Novel TZP derivatives demonstrated promising antibacterial activity against standard bacteria and multidrug-resistant (MDR) clinical isolates. Compared to reference drugs like cephalothin and chloramphenicol, these compounds exhibited better MIC (minimum inhibitory concentration) values against MDR strains .

Regioselective Synthesis

Researchers have developed regioselective one-pot procedures for TZP synthesis. By utilizing a Biginelli-like multicomponent reaction (MCR), they identified finely tunable conditions to synthesize C-6 ester-substituted amino-TZP analogues. Acidic conditions favored the synthesis of 5-aryl-7-methyl C-6-substituted TZPs, while neutral ionic liquids shifted the regioselectivity towards 7-aryl-5-methyl derivatives .

Influenza Virus RNA Polymerase Inhibition

Compound 20, based on the TZP scaffold, demonstrated a very promising ability to inhibit influenza virus RNA polymerase PA–PB1 subunit heterodimerization. This finding highlights TZP’s potential as an anti-influenza agent .

Green Synthesis

A simple and environmentally friendly methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines in water. This oxidative cyclization approach provides an efficient route to TZP derivatives .

Pharmacokinetic Properties

Beyond its biological activities, TZP benefits from favorable pharmacokinetic properties. Researchers continue to explore its potential in various therapeutic contexts .

作用机制

未来方向

Future research could focus on further exploring the synthesis, properties, and potential applications of “2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide” and related compounds. This could include developing more efficient synthesis methods, studying their mechanisms of action, and evaluating their potential as therapeutic agents .

属性

IUPAC Name |

2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c1-4-24-14-7-5-13(6-8-14)19-16(23)10-15-20-17-18-11(2)9-12(3)22(17)21-15/h5-9H,4,10H2,1-3H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYUWXWBZRUZSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=NN3C(=CC(=NC3=N2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(6-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5439877.png)

![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B5439887.png)

![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)

![3-[2-fluoro-4-(1-piperidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5439895.png)

![4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5439897.png)

![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)

![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5439926.png)

![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439940.png)

![4-[3-(2,3-dimethoxyphenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5439948.png)

![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5439962.png)

![7-acetyl-3-(ethylthio)-6-(5-iodo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439975.png)